6-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C13H15N7S2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.08303586 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, closely related to the specified chemical compound, have been studied for their effectiveness as corrosion inhibitors. For instance, benzothiazole derivatives have shown promising results in inhibiting steel corrosion in acidic environments. These inhibitors can adsorb onto steel surfaces via both physical and chemical means, offering enhanced protection against corrosion compared to previously known inhibitors in the benzothiazole family. The inhibition efficiency of these compounds was assessed through electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, highlighting their potential in protecting metals from corrosive damage (Hu et al., 2016).
Antimicrobial Activity
The antimicrobial properties of 1,3,5-triazine derivatives, which include the compound of interest, have been extensively researched. These derivatives exhibit significant growth inhibition against various bacterial and fungal strains, including E. coli, K. pneumoniae, and A. baumannii, as well as the fungi C. neoformans. The study involved molecular docking studies on the X-ray crystal structure of E. coli 24 kDa domain, demonstrating the potential of these compounds as effective antimicrobial agents (Patil et al., 2020).
Anticancer Activity
Another vital application of derivatives of the mentioned chemical compound is in cancer research. For example, 2-Hydroxy-4,6-diamino-[1,3,5]triazines, a class of compounds related to the specified chemical, have been identified as potent inhibitors of the VEGF-R2 tyrosine kinase. These inhibitors display low nanomolar potency in vitro and have shown antiangiogenic activity, blocking endothelial outgrowths in rat aortas. This highlights their potential as therapeutics in cancer treatment, specifically targeting angiogenesis (Baindur et al., 2005).
Properties
IUPAC Name |
6-[(6-amino-1,3-benzothiazol-2-yl)sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7S2/c1-20(2)12-18-10(17-11(15)19-12)6-21-13-16-8-4-3-7(14)5-9(8)22-13/h3-5H,6,14H2,1-2H3,(H2,15,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWLIMBILYSBOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NC3=C(S2)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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